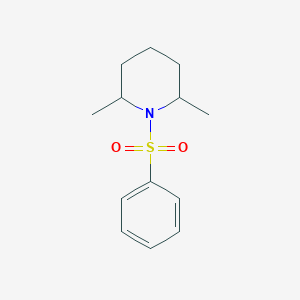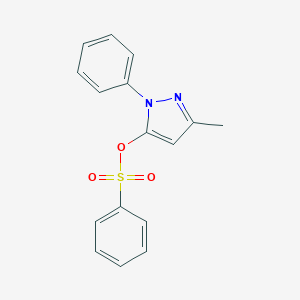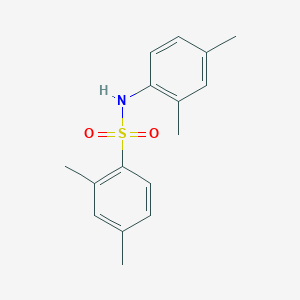
2,6-Dimethyl-1-(phenylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1-(phenylsulfonyl)piperidine (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DMPP is a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels that play a crucial role in synaptic transmission and neuronal signaling.
Wirkmechanismus
2,6-Dimethyl-1-(phenylsulfonyl)piperidine acts as a potent and selective agonist of nAChRs, which are pentameric ion channels composed of α and β subunits. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine binds to the orthosteric binding site of nAChRs and induces conformational changes that lead to the opening of the ion channel and the influx of cations such as Na+ and Ca2+. The activation of nAChRs by 2,6-Dimethyl-1-(phenylsulfonyl)piperidine leads to the depolarization of the postsynaptic membrane and the initiation of action potentials.
Biochemical and Physiological Effects:
2,6-Dimethyl-1-(phenylsulfonyl)piperidine has been shown to have a wide range of biochemical and physiological effects on the nervous system. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine enhances the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and reward processes. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine also increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethyl-1-(phenylsulfonyl)piperidine has several advantages as a research tool in neuroscience. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine is a potent and selective agonist of nAChRs, which allows for the specific activation of these receptors without affecting other neurotransmitter systems. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, 2,6-Dimethyl-1-(phenylsulfonyl)piperidine has some limitations as well. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine has a short half-life and is rapidly metabolized in the body, which limits its duration of action. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine also has some off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2,6-Dimethyl-1-(phenylsulfonyl)piperidine and nAChRs. One area of interest is the development of novel 2,6-Dimethyl-1-(phenylsulfonyl)piperidine analogs that have improved pharmacokinetic properties and selectivity for specific nAChR subtypes. Another area of interest is the investigation of the role of nAChRs in neurological and psychiatric disorders such as schizophrenia, depression, and addiction. Finally, the use of 2,6-Dimethyl-1-(phenylsulfonyl)piperidine as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research.
Synthesemethoden
2,6-Dimethyl-1-(phenylsulfonyl)piperidine can be synthesized through a multi-step process starting from piperidine. The first step involves the reaction of piperidine with sodium hydride to form 1,4-dipiperidinylbutadiene. The second step involves the reaction of 1,4-dipiperidinylbutadiene with phenylsulfonyl chloride to form 2,6-dimethyl-1-(phenylsulfonyl)piperidine. The purity of 2,6-Dimethyl-1-(phenylsulfonyl)piperidine can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1-(phenylsulfonyl)piperidine has been used extensively in scientific research to study the role of nAChRs in various physiological and pathological processes. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine has been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine has also been used to study the effects of nAChRs on synaptic plasticity, neuronal excitability, and neuroprotection.
Eigenschaften
Molekularformel |
C13H19NO2S |
|---|---|
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H19NO2S/c1-11-7-6-8-12(2)14(11)17(15,16)13-9-4-3-5-10-13/h3-5,9-12H,6-8H2,1-2H3 |
InChI-Schlüssel |
JINDARNDFYFWDT-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)



![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281678.png)
![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)